molecular formula C10H14N6O3 B12075269 3'-o-Amino-2'-deoxyadenosine

3'-o-Amino-2'-deoxyadenosine

Cat. No.: B12075269
M. Wt: 266.26 g/mol
InChI Key: UNOVJEREIAJHTD-UHFFFAOYSA-N
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Description

3’-O-Amino-2’-deoxyadenosine: is a modified nucleoside analog derived from adenosine. It is characterized by the substitution of an amino group at the 3’ position and the removal of a hydroxyl group at the 2’ position of the ribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Amino-2’-deoxyadenosine typically involves multiple steps. One common method includes the protection of the 5’-hydroxy group of 2’-deoxyribonucleoside, followed by the conversion of the 3’-hydroxy group into an amino group. This process often involves the use of solid supports functionalized with N-hydroxyphthalimide moieties .

Industrial Production Methods: Industrial production methods for 3’-O-Amino-2’-deoxyadenosine may involve enzymatic synthesis using nucleoside phosphorylases derived from microorganisms such as Bacillus stearothermophilus. This approach is advantageous due to its specificity, efficiency, and the use of mild aqueous reaction conditions, which eliminate the need for hazardous organic solvents .

Chemical Reactions Analysis

Types of Reactions: 3’-O-Amino-2’-deoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), copper chloride (CuCl₂)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Primary amines, hydrazine

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deoxyinosine derivatives, while substitution reactions can produce various amino-substituted nucleosides .

Scientific Research Applications

Chemistry: In chemistry, 3’-O-Amino-2’-deoxyadenosine is used as a building block for the synthesis of modified nucleotides and nucleic acids. It serves as a precursor for the preparation of 3’-amino nucleotides, which are valuable in studying enzyme mechanisms and developing nucleotide-based drugs .

Biology: In molecular biology, this compound is utilized in the study of DNA and RNA interactions, as well as in the development of nucleic acid-based probes and sensors. Its unique structure allows for the investigation of nucleic acid modifications and their effects on biological processes .

Medicine: In medicine, 3’-O-Amino-2’-deoxyadenosine has shown potential as an antiviral and anticancer agent. It inhibits DNA replication in vitro, making it a promising candidate for the development of therapeutic agents against viral infections and certain types of cancer .

Industry: In the biotechnology industry, this compound is employed in the synthesis of oligonucleotides and as a component in various diagnostic assays. Its ability to modify nucleic acids makes it a valuable tool in genetic engineering and molecular diagnostics .

Mechanism of Action

The mechanism of action of 3’-O-Amino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound acts as an inhibitor of DNA polymerases and reverse transcriptases, leading to the termination of DNA chain elongation. Additionally, it can inhibit adenosine deaminase, an enzyme involved in purine metabolism, thereby affecting cellular nucleotide pools and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3’-O-Amino-2’-deoxyadenosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA polymerases and reverse transcriptases, along with its potential as an antiviral and anticancer agent, sets it apart from other nucleoside analogs .

Properties

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

IUPAC Name

[3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14)

InChI Key

UNOVJEREIAJHTD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON

Origin of Product

United States

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